![molecular formula C15H13N5O B2783717 N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-84-3](/img/structure/B2783717.png)
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
“N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H13N5O and a molecular weight of 279.303. It contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Oxadiazoles, such as the one present in this compound, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally, while the molecular weight can be calculated based on the molecular formula .Mechanism of Action
Target of Action
The compound N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a derivative of the 1,2,4-oxadiazole class of compounds . This class of compounds has been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often the key enzymes or proteins involved in the life cycle of the infectious agents .
Mode of Action
Similar 1,2,4-oxadiazole derivatives have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound likely interacts with its target, leading to inhibition or alteration of the target’s function, thereby exerting its anti-infective effect .
Biochemical Pathways
Given its anti-infective nature, it can be inferred that the compound interferes with the biochemical pathways essential for the survival or replication of the infectious agents .
Result of Action
As an anti-infective agent, it is expected to inhibit the growth or kill the infectious agents, thereby alleviating the infection .
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in laboratory experiments, including its selectivity for JAK3, potent inhibitory activity, and favorable pharmacokinetic profile. However, limitations include the need for specialized equipment and expertise for synthesis and purification, as well as the potential for off-target effects and variability in response across different cell types and species.
Future Directions
There are several potential future directions for research on CP-690,550, including further exploration of its therapeutic potential in other autoimmune disorders, such as inflammatory bowel disease and lupus. In addition, there is a need for more studies on the long-term safety and efficacy of CP-690,550 in patients, as well as the development of more selective JAK3 inhibitors with improved pharmacokinetic profiles. Finally, there is a need for more research on the mechanisms underlying the selectivity of CP-690,550 for JAK3, which could lead to the development of more effective and targeted therapies for autoimmune diseases.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, including the preparation of the pyrimidine core, introduction of the oxadiazole moiety, and cyclization of the cyclopropyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune disorders. In preclinical studies, it has been shown to reduce inflammation and prevent disease progression in animal models of rheumatoid arthritis, multiple sclerosis, and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of rheumatoid arthritis, with significant improvements in disease activity and symptoms observed in patients.
properties
IUPAC Name |
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-2-4-10(5-3-1)13-19-15(21-20-13)12-8-16-9-17-14(12)18-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQNRGTOLYJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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